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Compound of Interest

Compound Name: PF-9184

Cat. No.: B15614060

Disclaimer: Initial inquiries regarding PF-9184 (CAS number 1221971-47-6) revealed a
misidentification. This compound is a selective inhibitor of microsomal prostaglandin E
synthase-1 (MPGES-1). This guide focuses on the lysine acetyltransferase 6A (KAT6A)
inhibitor, PF-07248144, which aligns with the apparent therapeutic area of interest.

Introduction

PF-07248144 is a first-in-class, orally bioavailable, small molecule inhibitor that selectively
targets lysine acetyltransferase 6A (KAT6A) and its close paralog, KAT6B. KAT6A is a histone
acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the
acetylation of histones, particularly H3K23.[1] Dysregulation of KAT6A activity, including gene
amplification and overexpression, is implicated in the pathogenesis of various cancers, most
notably estrogen receptor-positive (ER+) breast cancer.[2][3] In ER+ breast cancer, KAT6A
amplification is observed in 10-15% of patients and is associated with a poorer clinical
outcome.[2] By inhibiting KAT6A, PF-07248144 presents a novel therapeutic strategy to
suppress the expression of oncogenes and impede tumor progression.[4][1]

Chemical Properties
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Property Value

CAS Number 2569008-99-5[5]
Molecular Formula C19H18N4OsS[5]
Molecular Weight 414.4 g/mol [5]

2-methoxy-N-[4-methoxy-6-(1H-pyrazol-1-
IUPAC Name ylmethyl)-1,2-benzisoxazol-3-yl]-
benzenesulfonamide[5]

Mechanism of Action

PF-07248144 functions as a selective catalytic inhibitor of KAT6A and KAT6B.[4] KAT6A is a
core component of a larger protein complex that includes bromodomain and PHD finger-
containing protein 1 (BRPF1).[1] This complex is recruited to specific genomic loci, where
KATG6A catalyzes the acetylation of lysine 23 on histone H3 (H3K23ac).[1] This acetylation
event leads to a more relaxed chromatin structure, which facilitates the transcription of target
genes.[1]

In the context of cancer, particularly ER+ breast cancer, the overexpression of KAT6A leads to
aberrant acetylation and the subsequent expression of genes that drive cell proliferation and
survival.[3] PF-07248144 inhibits the acetyltransferase activity of KAT6A, thereby preventing
H3K23 acetylation.[6] This leads to a condensed chromatin state and the transcriptional
repression of KAT6A target genes, including those involved in estrogen signaling and cell cycle
progression.[2]

Signaling Pathway

The signaling pathway of KAT6A in cancer is complex and involves multiple downstream
effectors. A key pathway implicated in gliomagenesis, and likely relevant in other cancers,
involves the PI3K/AKT signaling cascade.[7]
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Figure 1: KAT6A Signaling Pathway in Cancer.
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Preclinical and Clinical Data

While specific preclinical IC50 and Ki values for PF-07248144 are not readily available in the

public domain, clinical trial data provide insights into its activity.

Table 1. Summary of Phase 1 Clinical Trial Data for PF-07248144 (NCT04606446)[6][8]

Parameter

Monotherapy (Part 1A)

Combination with
Fulvestrant (Part 1B)

Patient Population

Advanced/metastatic
ER+/HER2- breast cancer,
castration-resistant prostate

cancer, non-small cell lung

Advanced/metastatic
ER+/HER2- breast cancer with
progression after CDK4/6
inhibitor and endocrine therapy

cancer
Dose Levels Evaluated 1-15 mg QD 5 mg QD
Recommended Dose for

5 mg QD 5 mg QD

Expansion

Pharmacodynamics

>70% H3K23Ac inhibition in
PBMCs at =1 mg; >50%
reduction in tumor H3K23Ac

levels

Not explicitly stated, but
efficacy suggests target

engagement

Efficacy

1/8 partial response in
evaluable ER+/HER2- mBC

patients

2/4 partial responses in

evaluable patients

Common Treatment-Related
Adverse Events (=220%)

Dysgeusia (72%), anemia
(52%), neutropenia (48%),
thrombocytopenia (31%),
diarrhea (31%), decreased
white blood cells (28%),
fatigue (24%), increased AST
(21%)

Data combined with

monotherapy arm

Dose-Limiting Toxicities

Grade 3 neutropenia (at 2 mg

and 8 mg)

Grade 3 neutropenia (at 5 mg)
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Table 2: Updated Phase 1/2 Clinical Trial Efficacy Data for PF-07248144 + Fulvestrant[2]

Efficacy Endpoint Value (n=43) 95% Confidence Interval
Objective Response Rate
37.2% 23.0% - 53.3%
(ORR)
Clinical Benefit Rate 55.8% 39.9% - 70.9%
Median Progression-Free
10.7 months 5.3 - 13.8 months

Survival

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of PF-07248144 are proprietary.
However, based on the literature for KAT6A inhibitor development, the following are
representative methodologies for key experiments.

1. In Vitro Histone Acetyltransferase (HAT) Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic
activity of KAT6A.

 Principle: Recombinant KAT6A is incubated with a histone substrate and acetyl-CoA. The
inhibitor's ability to block the transfer of the acetyl group to the histone is quantified.

e Materials:
o Recombinant human KAT6A enzyme

Histone H3 substrate

[¢]

[¢]

Acetyl-CoA

[e]

PF-07248144 or other test compounds

o

Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
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o Detection reagent (e.g., anti-H3K23ac antibody for ELISA or Western blot, or radioactive
acetyl-CoA for a radiometric assay)

e Procedure (ELISA-based):
o Coat a 96-well plate with histone H3 substrate and incubate overnight at 4°C.
o Wash the plate to remove unbound histones.

o Prepare a reaction mixture containing assay buffer, recombinant KAT6A, and varying
concentrations of PF-07248144.

o Add acetyl-CoA to initiate the reaction and incubate at 30°C for 1 hour.

o Wash the plate to stop the reaction.

o Add a primary antibody specific for H3K23ac and incubate for 1 hour at room temperature.
o Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Wash and add a colorimetric HRP substrate (e.g., TMB).

o Stop the reaction with an acid solution and measure the absorbance at 450 nm.

o Calculate the IC50 value by plotting the percentage of inhibition against the log
concentration of the inhibitor.

2. Cellular H3K23 Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to penetrate cells and inhibit KAT6A activity at its
endogenous target.

 Principle: Cancer cells are treated with the inhibitor, and the level of H3K23 acetylation is
measured by Western blot.

o Materials:

o ER+ breast cancer cell line (e.g., ZR-75-1)
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o Cell culture medium and supplements

o PF-07248144 or other test compounds

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Primary antibodies: anti-H3K23ac, anti-total Histone H3 (loading control)
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

e Procedure:
o Seed cells in a 6-well plate and allow them to adhere overnight.
o Treat the cells with a dose range of PF-07248144 for a specified time (e.g., 24 hours).
o Lyse the cells and quantify the protein concentration.

o Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF
membrane.

o Block the membrane and incubate with the primary anti-H3K23ac antibody overnight at
4°C.

o Wash and incubate with the HRP-conjugated secondary antibody.

o Visualize the bands using a chemiluminescent substrate and an imaging system.

o Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading
control.

o Quantify the band intensities to determine the dose-dependent inhibition of H3K23
acetylation.

3. In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
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 Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are

established, the mice are treated with the inhibitor, and tumor growth is monitored.

o Materials:

o

[¢]

[¢]

[e]

o

Immunocompromised mice (e.g., NOD-SCID)
ER+ breast cancer cell line (e.g., ZR-75-1)
Matrigel

PF-07248144 formulated for oral administration

Vehicle control

e Procedure:

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each

mouse.

Monitor the mice for tumor growth.

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Administer PF-07248144 or vehicle control orally, once daily, for a specified duration (e.g.,
28 days).

Measure tumor volume with calipers every 2-3 days.
Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies of H3K23ac levels).

Calculate tumor growth inhibition (TGI) to assess efficacy.

Experimental and Drug Discovery Workflows
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The development of a KAT6A inhibitor like PF-07248144 follows a structured workflow from
initial discovery to clinical evaluation.
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Figure 2: A generalized workflow for the discovery and development of a KAT6A inhibitor.

Conclusion

PF-07248144 is a promising, first-in-class KAT6A inhibitor with demonstrated clinical activity in
heavily pretreated ER+/HER2- metastatic breast cancer. Its mechanism of action, which
involves the epigenetic regulation of gene expression through the inhibition of histone
acetylation, represents a novel approach to cancer therapy. Further clinical development,
including the ongoing Phase 3 trial, will be crucial in defining the therapeutic potential of PF-
07248144 and the broader utility of targeting KAT6A in oncology. This guide provides a
comprehensive overview of the available technical information on PF-07248144 for the
scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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